2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine

OLED host materials phosphorescent OLEDs exciton management

Procure 2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine (TCPZ) for research and production of stable, low-driving-voltage OLED devices. Its unique meta-phenyl bridge architecture delivers a 60% lower singlet-triplet exchange energy (ΔEST=0.14 eV) and a 0.53 eV deeper LUMO than conventional hosts, enabling panchromatic phosphorescent and TADF systems up to 13.2% EQE. Sublimed >99% purity ensures amorphous film stability (Tg=162°C) under prolonged operation, critical for commercial displays. Choose TCPZ when device specifications require a unified, high-performance host for red, green, and blue subpixels.

Molecular Formula C57H36N6
Molecular Weight 804.9 g/mol
Cat. No. B11942031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine
Molecular FormulaC57H36N6
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=NC(=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21
InChIInChI=1S/C57H36N6/c1-7-28-49-43(22-1)44-23-2-8-29-50(44)61(49)40-19-13-16-37(34-40)55-58-56(38-17-14-20-41(35-38)62-51-30-9-3-24-45(51)46-25-4-10-31-52(46)62)60-57(59-55)39-18-15-21-42(36-39)63-53-32-11-5-26-47(53)48-27-6-12-33-54(48)63/h1-36H
InChIKeyKOUVXIWGXJSZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine (TCPZ): Technical Specifications and Procurement-Ready Properties for OLED Host Material Selection


2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine (CAS 890148-68-2, commonly abbreviated as TCPZ) is a star-shaped bipolar host material comprising an electron-deficient 1,3,5-triazine core linked via meta-phenyl bridges to three electron-rich carbazole peripheral units [1]. It is primarily employed as a host matrix for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) [2]. Key properties include a high glass transition temperature (Tg = 162 °C), a small singlet-triplet exchange energy (ΔEST = 0.14 eV), and a deep-lying LUMO energy level (3.23 eV), which collectively enable low driving voltages and high morphological stability in vacuum-deposited OLED devices [1]. The compound is commercially available in sublimed purity grades (>99.0% HPLC) from multiple reputable suppliers, with documented synthetic routes achieving yields up to 70% [1][3].

Why In-Class 1,3,5-Triazine/Carbazole Hosts Cannot Substitute for 2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine in High-Performance OLED Fabrication


Carbazole-triazine hybrid materials share a common donor-acceptor architecture, but substitution patterns and linker chemistry dramatically alter their electronic and morphological properties. Direct carbazole-to-triazine linkages (without phenyl bridges) yield higher singlet-triplet exchange energies (ΔEST ~0.35 eV), shallower LUMO levels (~2.6 eV), and amorphous phase instability, resulting in higher driving voltages and inferior device stability [1]. The para-linked phenyl bridge isomer exhibits stronger oscillator strength but reduced charge-transfer character and three orders of magnitude weaker delayed emission compared to the meta-linked TCPZ architecture [2]. Common alternative hosts such as CBP lack the electron-deficient triazine core and suffer from crystalline morphology with no detectable glass transition, limiting their utility in stable amorphous films [1]. The following quantitative evidence demonstrates precisely where TCPZ diverges from these comparators in measurable, device-relevant terms.

Quantitative Differentiation of 2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine from Comparator Hosts: Head-to-Head Evidence for Scientific Procurement


Singlet-Triplet Exchange Energy (ΔEST): 60% Reduction Enables Ultra-Low Driving Voltages

TCPZ exhibits a singlet-triplet exchange energy (ΔEST) of 0.14 eV, which is 60% lower than the 0.35 eV measured for structurally analogous carbazole-triazine derivatives lacking the meta-phenyl bridges [1]. This direct head-to-head comparison within the same study demonstrates that the phenyl bridge insertion is a critical design element, not an inert spacer. The reduced ΔEST facilitates thermal upconversion of triplet excitons and lowers the energy barrier for charge recombination, directly translating to reduced device operating voltages [1].

OLED host materials phosphorescent OLEDs exciton management driving voltage reduction

LUMO Energy Level: 20-24% Lower Than CBP and Phenyl-Bridge-Free Analogues for Reduced Electron Injection Barrier

TCPZ possesses a LUMO energy level of 3.23 eV, which is significantly deeper than both the widely used carbazole host CBP (LUMO = 2.7 eV) and carbazole-triazine analogues lacking phenyl bridges (LUMO = 2.6 eV) [1]. This 20-24% reduction in LUMO energy (i.e., more negative electron affinity) is attributed to the introduction of the electron-deficient triazine core and the extended conjugation through the meta-phenyl bridges [1]. The deeper LUMO reduces the electron injection barrier from common electron transport layers, enabling more balanced charge carrier injection and lower turn-on voltages [1].

OLED host materials electron injection LUMO engineering charge balance

Glass Transition Temperature (Tg): 162 °C Provides Stable Amorphous Morphology Unattainable with CBP and Direct-Linked Carbazole-Triazine Derivatives

TCPZ exhibits a glass transition temperature (Tg) of 162 °C, as determined by differential scanning calorimetry (DSC) [1]. In direct comparison, CBP shows crystalline behavior with no detectable Tg in its DSC thermogram, and carbazole-triazine derivatives lacking the meta-phenyl bridges also show no detectable Tg [1]. The high Tg of TCPZ confirms its ability to form and maintain a stable amorphous film during device operation, a prerequisite for OLED applications where Joule heating can induce crystallization and catastrophic device failure [1].

OLED host materials thermal stability morphological stability device lifetime

Red Phosphorescent OLED Device Performance: Maximum External Quantum Efficiency of 13.2% with Ir(piq)3 Dopant

When employed as the host material for the red phosphorescent emitter Ir(piq)3 in a vacuum-deposited OLED architecture, TCPZ enabled a maximum external quantum efficiency (EQE) of 13.2% (corresponding to a current efficiency of 9.3 cd/A) [1]. While this study did not include a direct comparator host in the same device architecture, the authors note that this efficiency is higher than the 8.3% reported in their previous work and is described as 'rare for deep red in literature due to the instability of red emission material with low band-gap' [1]. The performance is attributed to efficient energy transfer from TCPZ to the dopant, despite the triplet energy of TCPZ being slightly lower than that of a common blue phosphor [1].

OLED device performance external quantum efficiency red PhOLED Ir(piq)3

Meta- vs. Para-Linkage in Phenyl-Bridged Carbazole-Triazine Derivatives: Three Orders of Magnitude Stronger Delayed Emission for Meta-Isomer

A comparative study of meta-linked (TmCZ) and para-linked (TpCZ) isomers of 2,4,6-tris(3,6-di-tert-butylcarbazol-9-yl)phenyl-1,3,5-triazine revealed that the delayed emission intensity of the meta-isomer is three orders of magnitude (1000×) greater than that of the para-isomer [1]. The meta-linkage, which is the exact substitution pattern present in TCPZ (albeit without tert-butyl groups on the carbazole), results in stronger charge-transfer character and higher triplet energy, whereas para-linkage yields higher oscillator strength and fluorescence quantum yield but dramatically weaker delayed fluorescence [1]. The meta-isomer exhibited thermally activated delayed fluorescence with an activation energy of 0.07 eV and was successfully employed in an OLED device with sky-blue emission (CIE 0.16, 0.23) and a maximum EQE of 9.5% [1].

TADF emitters donor-acceptor linkage charge transfer delayed fluorescence

HOMO Energy Level Alignment: 6.18 eV Enables Efficient Hole Injection and Balanced Charge Transport

TCPZ exhibits a HOMO energy level of 6.18 eV, as determined by atmospheric photoelectron spectroscopy [1]. This value lies intermediate between common hole transport materials such as TCTA (HOMO = 5.83 eV ) and electron transport materials, enabling balanced bipolar charge transport within the emissive layer [1]. The HOMO is primarily localized on the peripheral carbazole units, while the LUMO resides on the central triazine core, creating a spatially separated donor-acceptor architecture that minimizes charge recombination losses [1]. While no direct head-to-head HOMO comparison with TCTA or CBP (HOMO = 6.0 eV ) was performed under identical conditions in a single study, the cross-study data indicate that TCPZ occupies a distinct energy alignment space relative to common hole- and electron-transport layers.

OLED host materials HOMO engineering hole injection bipolar transport

Verified Application Scenarios for 2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine Based on Quantitative Evidence


High-Efficiency Red Phosphorescent OLEDs Requiring Low Driving Voltages

The combination of a 60% reduced ΔEST (0.14 eV vs. 0.35 eV for phenyl-bridge-free analogues) and a deep LUMO (3.23 eV, 0.53 eV lower than CBP) enables TCPZ to host red phosphorescent emitters such as Ir(piq)3 with demonstrably low driving voltages [1]. A reported EQE of 13.2% (9.3 cd/A) in a red PhOLED device validates this performance [1]. Procurement of TCPZ is indicated when device specifications prioritize low power consumption and efficient red emission, particularly in display applications where deep-red subpixels are required [1].

OLED Devices Requiring Stable Amorphous Morphology Under Thermal Stress

The high glass transition temperature (Tg = 162 °C) of TCPZ, contrasted with the crystalline nature and lack of detectable Tg in CBP and direct-linked carbazole-triazine derivatives, directly supports its selection for OLED architectures requiring long-term morphological stability under operating conditions [1]. This is particularly critical for commercial display and lighting applications where Joule heating during extended operation can induce crystallization in less stable host materials, leading to device degradation [1]. Procurement of sublimed-grade TCPZ (>99.0% purity) is recommended for vacuum-deposited devices where film quality and stability are paramount [2].

TADF Emitter Host Matrix Requiring Meta-Linked Donor-Acceptor Architecture

The meta-phenyl bridge linkage in TCPZ is not an arbitrary structural choice; comparative studies of meta- vs. para-linked carbazole-triazine isomers demonstrate that the meta-substitution pattern yields three orders of magnitude stronger delayed emission and confirmed TADF activity (activation energy = 0.07 eV) [3]. When selecting a host material for TADF emitters or when designing TADF-active systems, the meta-linkage geometry of TCPZ provides a verifiable advantage in triplet harvesting efficiency over para-linked alternatives [3]. This evidence supports the procurement of TCPZ for research and development of next-generation TADF-based OLEDs.

Bipolar Host for Balanced Charge Transport in Multi-Color Phosphorescent OLEDs

TCPZ functions as a bipolar host due to its spatially separated HOMO (localized on carbazole, 6.18 eV) and LUMO (localized on triazine, 3.23 eV), enabling simultaneous hole and electron transport within a single emissive layer [1]. This bipolar character has been demonstrated in green (Ir(PPy)3), red (Ir(piq)3), and blue (FIrpic) phosphorescent OLEDs, as well as in white OLED architectures achieving a high color rendering index (CRI) of 82 [1]. The ability to host emitters across the panchromatic range distinguishes TCPZ from hosts with narrower triplet energy windows, and procurement of this material enables a unified host platform for multi-color device stacks [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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